An In-depth Technical Guide to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
An In-depth Technical Guide to Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide spectrum of biological activities.[1] The thiophene ring is a bioisostere of the benzene ring, offering similar steric and electronic properties while introducing a heteroatom that can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This has led to the incorporation of the thiophene moiety into numerous approved drugs with applications ranging from anticancer and anti-inflammatory agents to treatments for neurological disorders.[2]
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate (CAS No. 32822-84-7) belongs to the class of 3-hydroxythiophene-2-carboxylates, a subclass of thiophenes that are valuable intermediates in organic synthesis. The presence of a hydroxyl group at the 3-position, a carboxylate at the 2-position, and methyl groups at the 4- and 5-positions creates a unique electronic and steric environment, making it a versatile building block for the synthesis of more complex heterocyclic systems and potential drug candidates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the known properties of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate.
| Property | Value | Source |
| CAS Number | 32822-84-7 | [3][4] |
| Molecular Formula | C₈H₁₀O₃S | [3] |
| Molecular Weight | 186.23 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 278.1 ± 35.0 °C at 760 mmHg (predicted) | [5] |
| Density | 1.3 ± 0.1 g/cm³ (predicted) | [5] |
| Flash Point | 122.0 ± 25.9 °C (predicted) | [5] |
| Melting Point | Not available | [5] |
Note: Most of the physical property data available is predicted and has not been experimentally verified in published literature. The absence of a reported melting point is noteworthy and suggests that the compound may exist as an oil or a low-melting solid at room temperature, or that this specific data has not been widely published.
Synthesis and Mechanism
The primary synthetic route to 3-hydroxythiophene-2-carboxylate derivatives is the Fiesselmann thiophene synthesis .[6] This versatile reaction allows for the construction of the thiophene ring from acyclic precursors.
The Fiesselmann Thiophene Synthesis: A Mechanistic Overview
The Fiesselmann synthesis involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester or a β-ketoester in the presence of a base.[6] The general mechanism proceeds as follows:
-
Deprotonation: A base removes the acidic proton from the α-carbon of the thioglycolate ester.
-
Michael Addition: The resulting thiolate anion acts as a nucleophile and attacks the β-carbon of the unsaturated carbonyl compound (a 1,4-conjugate addition).
-
Cyclization: The enolate formed in the previous step then attacks the carbonyl group of the thioglycolate moiety, leading to the formation of a five-membered ring.
-
Elimination: Subsequent elimination of a leaving group (e.g., an alkoxide) and tautomerization yields the final 3-hydroxythiophene product.
Caption: Generalized workflow of the Fiesselmann thiophene synthesis.
Proposed Experimental Protocol for Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
Materials:
-
Methyl 3-oxopentanoate
-
Methyl thioglycolate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Toluene
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol.
-
Base Addition: Carefully add sodium methoxide to the methanol at room temperature with stirring until it is fully dissolved.
-
Addition of Reactants: To the stirred solution of sodium methoxide in methanol, add methyl thioglycolate dropwise at room temperature. Following this, add methyl 3-oxopentanoate dropwise, maintaining the temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold dilute hydrochloric acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate.
Spectroscopic Characterization (Predicted and Analog-Based)
As experimental spectroscopic data for Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is not available in the public domain, this section provides predicted data and data from closely related analogs to aid in its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the thiophene ring, the methyl group of the ester, and the hydroxyl proton. The chemical shifts of the ring methyl protons will be influenced by their position on the aromatic ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
For the related compound, Methyl 3-hydroxythiophene-2-carboxylate , the ¹H NMR spectrum shows signals for the aromatic protons and the ester methyl group.[7]
-
-
¹³C NMR: The carbon NMR spectrum should display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (typically in the 160-175 ppm range). The carbons of the thiophene ring will resonate in the aromatic region, and their chemical shifts will be influenced by the substituents. The two methyl groups on the ring and the ester methyl group will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the methyl groups.
-
C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ range corresponding to the C-O bonds of the ester and the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the thiophene ring.
Chemical Reactivity and Potential Applications
The reactivity of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is dictated by its functional groups: the hydroxyl group, the ester, and the substituted thiophene ring.
-
Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols, allowing for the introduction of a wide variety of substituents at the 3-position. This is a key handle for modifying the molecule's properties.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other carboxylic acid derivatives. It can also be reduced to an alcohol.
-
Thiophene Ring: While the thiophene ring is aromatic, it can undergo electrophilic substitution reactions, although the substitution pattern will be directed by the existing activating (hydroxyl and methyl) and deactivating (ester) groups.
Role as a Pharmaceutical Intermediate
The structural features of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The thiophene core is present in a number of drugs with diverse activities, including:
-
Anticancer agents: Thiophene derivatives have been investigated as inhibitors of various kinases and as tubulin polymerization inhibitors.[9]
-
Antimicrobial agents: The thiophene nucleus is a component of several antibacterial and antifungal compounds.
-
Anti-inflammatory drugs: Several non-steroidal anti-inflammatory drugs (NSAIDs) contain a thiophene ring.
The ability to functionalize the hydroxyl and ester groups of Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate provides a platform for generating libraries of compounds for screening against various biological targets.
Safety and Handling
Detailed toxicological data for Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate is a polysubstituted thiophene with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse in the public literature, its synthesis via the Fiesselmann reaction and its expected chemical reactivity provide a solid foundation for its use in the development of novel compounds. Further research into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate - CAS:32822-84-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 7. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum [chemicalbook.com]
- 8. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
